4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

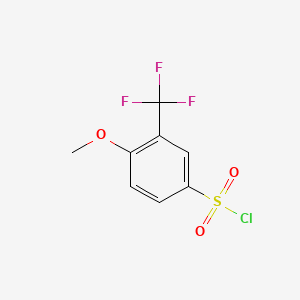

“4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O3S . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” involves a reaction with chlorosulfonic acid in chloroform at 0 - 20℃ . After the addition is completed, the reaction mixture is gradually warmed to room temperature and stirred overnight. The reaction is quenched by pouring the mixture slowly onto ice .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” consists of a benzene ring with a methoxy group (-OCH3) at the 4th position, a trifluoromethyl group (-CF3) at the 3rd position, and a sulfonyl chloride group (-SO2Cl) at the 1st position .

Chemical Reactions Analysis

“4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” include a molecular weight of 244.62, a density of 1.532±0.06 g/cm3 (Predicted), a melting point of 30-34°C (lit.), and a boiling point of 76 °C .

Applications De Recherche Scientifique

Organic Synthesis and Pharmaceutical Applications

- Trifluoromethylation and Sulfonylation : A significant application involves its use in trifluoromethylation, trifluoromethylsulfenyl-, sulfinyl-, and sulfonylation reactions, highlighting its versatility in introducing trifluoromethyl groups into molecules, a valuable trait in pharmaceuticals for enhancing drug properties like metabolic stability and lipophilicity (Hélène Chachignon, H. Guyon, D. Cahard, 2017).

- Antimicrobial Agents Development : Another critical application is in the development of antimicrobial agents, where its derivatives have been explored for their potential in addressing antibiotic resistance, a major global health concern. The structural motif of benzofuran, for instance, has shown promise in antimicrobial therapy, suggesting the utility of similar compounds in drug development (Asha Hiremathad, M. Patil, K. R. Chethana, K. Chand, M. A. Santos, Rangappa S. Keri, 2015).

Material Science and Environmental Applications

- Surfactants and Environmental Analysis : In the realm of materials science, derivatives of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride are used in the synthesis of surfactants, which are key in various industrial and environmental processes. The study of surfactants includes their analysis in commercial products and environmental matrices, reflecting the compound's influence beyond pharmaceuticals into broader chemical applications (M. C. Prieto-Blanco, M. Fernández-Amado, P. López-Mahía, S. Muniategui-Lorenzo, D. Prada-Rodríguez, 2013).

Safety and Hazards

“4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a hazardous chemical. It causes severe skin burns and eye damage. It may cause respiratory irritation. In case of contact with skin or eyes, immediate medical attention is required . It should be handled under inert gas and protected from moisture .

Orientations Futures

The trifluoromethoxy group in “4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” has made these compounds important targets in pharmaceuticals and agrochemicals . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mécanisme D'action

Target of Action

It is known to be an organic sulfonyl compound and can be used as a pharmaceutical intermediate .

Mode of Action

It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .

Biochemical Pathways

It is known to be involved in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole , which are important compounds in various biochemical pathways.

Result of Action

It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole , which are important compounds in various biochemical reactions.

Action Environment

It is known to be sensitive to moisture , indicating that its stability and efficacy could be affected by humidity and other environmental conditions.

Propriétés

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNBCYIRTWOTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)